methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing nitrogen and sulfur atoms. The presence of an iodophenyl group and a carboxylate ester adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of intermediate compounds under specific conditions. For instance, the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of NaOH at room temperature can be used to form the core structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiazine ring allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown that similar compounds can bind to specific proteins, stabilizing the protein-ligand complex and altering biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:
- Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Benzo[d]-imidazo[2,1-b]thiazole derivatives
These compounds share the core pyrimido[2,1-b][1,3]thiazine structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
617694-69-6 |
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Molecular Formula |
C16H15IN2O3S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C16H15IN2O3S/c1-9-13(15(21)22-2)14(10-3-5-11(17)6-4-10)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
RYHUHAKHUMJKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OC |
Origin of Product |
United States |
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